(E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities . The compound also contains an imino group, which is a functional group containing a carbon-nitrogen double bond .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. The imino group could participate in various reactions, such as addition or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the imino group could influence its polarity and solubility .Scientific Research Applications
Aldose Reductase Inhibition for Diabetic Complications Treatment
One of the primary research applications of related thiazol-imino compounds involves the design and synthesis of novel inhibitors for aldehyde reductase (ALR1) and aldose reductase (ALR2). These enzymes are therapeutic targets for treating diabetic complications. A study by Ali et al. (2012) focused on the synthesis of iminothiazolidin-4-one acetate derivatives, demonstrating significant inhibitory potency against ALR2. These findings underscore the potential of such compounds in developing new drugs for diabetes management (Sher Ali, A. Saeed, N. Abbas, M. Shahid, M. Bolte, J. Iqbal, 2012).
Antimicrobial and Anticancer Activities
Another significant area of application is in the synthesis of compounds with antimicrobial and anticancer properties. Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid ligands and their metal complexes, which showed good antimicrobial activity against various bacterial strains. This research highlights the utility of these compounds in developing new antimicrobial agents (N. Mishra, Surendra Singh Gound, Rajesh Mondal, R. Yadav, R. Pandey, 2019).
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) explored the synthesis of zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups, including Schiff base structures, for photodynamic therapy (PDT) applications. Their research demonstrated the compounds' high singlet oxygen quantum yield and good fluorescence properties, indicating their potential as effective photosensitizers in PDT for cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Catalysis and Green Chemistry
Research into the catalytic applications of related compounds is also notable. Shahvelayati et al. (2017) reported a green synthesis approach for functionalized thiazol-2(3H)-imines through a three-component tandem reaction in ionic liquid media. This study emphasizes the role of such compounds in facilitating environmentally friendly chemical synthesis processes (A. Shahvelayati, L. Hajiaghababaei, Akram Panahi Sarmad, 2017).
Future Directions
Properties
IUPAC Name |
methyl 2-[2-(2-benzylsulfonylacetyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S2/c1-27-15-8-9-16-17(10-15)29-20(22(16)11-19(24)28-2)21-18(23)13-30(25,26)12-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOMBAZDPIVLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)CS(=O)(=O)CC3=CC=CC=C3)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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